molecular formula C7H14N2O4 B2740400 (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate CAS No. 1072933-71-1

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Cat. No.: B2740400
CAS No.: 1072933-71-1
M. Wt: 190.199
InChI Key: SNDJFAKPJVTVOP-VKKIDBQXSA-N
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Description

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, which provides a high yield of the desired product . The reaction conditions often include the use of specific solvents and temperature controls to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and high throughput. The use of advanced purification methods, such as crystallization and chromatography, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound in various fields, from synthetic chemistry to pharmaceutical development.

Properties

IUPAC Name

acetic acid;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDJFAKPJVTVOP-VKKIDBQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@H]1N)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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